

Spectroscopic Profile of 1-Chloro-4iodobenzene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Chloro-4-iodobenzene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-4-iodobenzene**, a key intermediate in pharmaceutical and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Chloro-4-iodobenzene**, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-Chloro-4-iodobenzene** is characterized by two sets of doublets in the aromatic region, consistent with a 1,4-disubstituted benzene ring.



Parameter	¹ H NMR (300 MHz, CDCl ₃)	¹H NMR (89.56 MHz, CDCl₃)
Chemical Shift (δ)	7.593 ppm (d)	7.479 ppm (d)
7.078 ppm (d)	6.941 ppm (d)	
Coupling Constant (J)	Not explicitly provided in search results	J(A,B) = 8.41 Hz

Note: The specific coupling constant for the 89.56 MHz spectrum is provided, indicating the interaction between adjacent protons on the aromatic ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Atom	Chemical Shift (δ) in ppm (Solvent: CDCl₃)
C-CI	134.9
C-I	91.5
CH (ortho to CI)	130.5
CH (ortho to I)	139.1

Data sourced from a reference in the Canadian Journal of Chemistry, 1977.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1-Chloro-4-iodobenzene** displays key absorptions corresponding to aromatic C-H and C-C bonds, as well as the C-Cl and C-I bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode
~3080	Aromatic C-H Stretch
~1570, 1470, 1390	Aromatic C=C Ring Stretch
~1080	C-Cl Stretch
~1000	In-plane C-H Bend
~820	Out-of-plane C-H Bend (para-disubstitution)
Below 600	C-I Stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-Chloro-4-iodobenzene** results in a distinct fragmentation pattern that can be used for its identification.

m/z	Relative Intensity	Fragment Ion
238/240	High	[M]+ (Molecular Ion)
111/113	High	[C ₆ H ₄ CI] ⁺
75	Moderate	[C ₆ H ₃] ⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **1-Chloro-4-iodobenzene**.

NMR Spectroscopy (¹H and ¹³C)



- Sample Preparation: Dissolve approximately 5-20 mg of **1-Chloro-4-iodobenzene** in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.
- Tube Transfer: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
- Acquisition:
 - For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate
 the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
 referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of 1-Chloro-4-iodobenzene with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet press die.



- Pellet Formation: Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.
- Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the IR spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

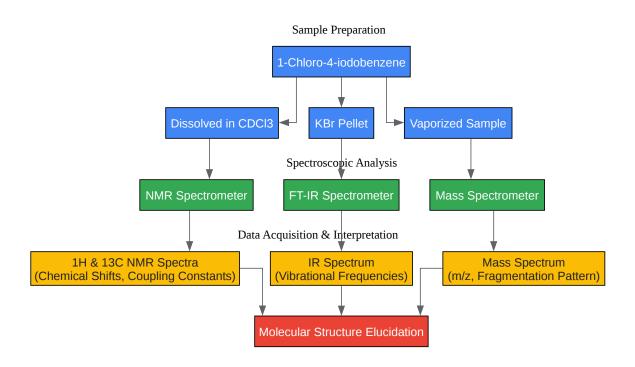
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of **1-Chloro-4-iodobenzene** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+).
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

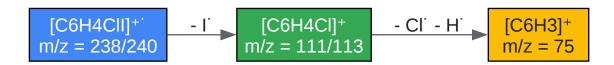
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques and the structural information they provide.





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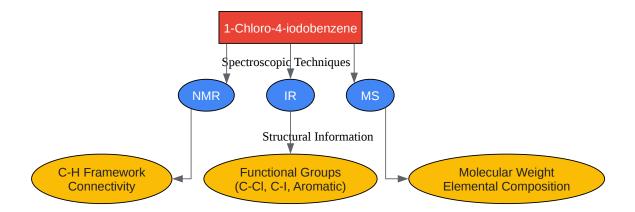
Caption: Workflow of Spectroscopic Analysis.



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Caption: Key Fragmentation Pathways in El-MS.





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Caption: Correlation of Spectroscopy and Structure.

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